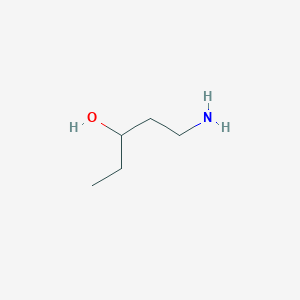

1-Aminopentan-3-ol

Übersicht

Beschreibung

1-Aminopentan-3-ol is a chemical compound that has been the subject of various research studies due to its potential applications in the synthesis of bioactive molecules and antiviral agents. It is an amino alcohol, a class of compounds that contain both an amine and an alcohol functional group. This dual functionality makes it a versatile intermediate in organic synthesis.

Synthesis Analysis

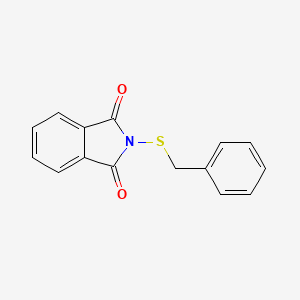

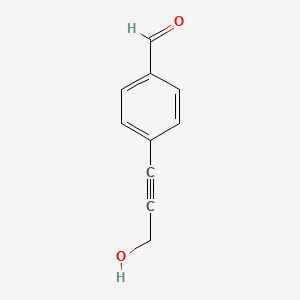

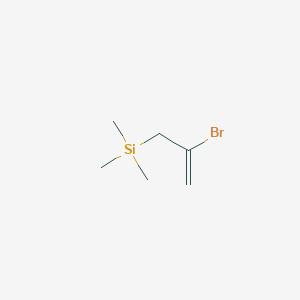

The synthesis of this compound and its derivatives has been explored through different methods. One approach involves the proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons (HWE) olefination of aldehydes. This method has been used to create both syn and anti-1,3-amino alcohols, demonstrating the versatility of this approach in generating compounds with varying stereochemistry . Another synthesis route reported the preparation of 1-amino-5-(benzyloxy)pentan-3-ol from 1-(benzyloxy)but-3-ene through epoxidation and subsequent regiospecific opening of the epoxide .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been confirmed using various analytical techniques. Elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, including both proton (1H) and carbon-13 (13C) NMR, have been employed to verify the structure of synthesized compounds .

Chemical Reactions Analysis

This compound serves as a precursor for various chemical reactions. It has been used to synthesize nucleoside analogues, which are compounds structurally similar to nucleosides and have potential antiviral applications. The reactivity of the amino group allows for the introduction of different nucleobases, creating a diverse range of nucleoside analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of pentane amino derivatives, including those derived from this compound, have been studied. These compounds have been tested for their efficacy as bactericides against sulfate-reducing bacteria and as anticorrosive agents. The studies found that these derivatives exhibit high anticorrosive properties and are effective in suppressing the growth of sulfate-reducing bacteria .

Relevant Case Studies

In one case study, the synthesis of (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol, a bioactive molecule, was achieved using the proline-catalyzed synthesis method, showcasing the practical application of this compound in medicinal chemistry . Another study evaluated the antiviral activity of this compound-derived nucleoside analogues, with one compound showing inhibition of the cytopathic effect of HSV-1, highlighting the potential of these derivatives in antiviral drug development .

Wissenschaftliche Forschungsanwendungen

Einatomige Katalysatoren

1-Aminopentan-3-ol: kann zur Herstellung von Einatomkatalysatoren verwendet werden. Diese Katalysatoren zeichnen sich durch ihre starke Aktivität und hohe Selektivität aus, was sie für verschiedene katalytische Reaktionen geeignet macht. Die Aminogruppe in this compound könnte das einzelne Atom potenziell stabilisieren und Reaktionen erleichtern, die Präzision und Effizienz erfordern .

Gasspeicher und -trennung

Mit Aminogruppen funktionalisierte Metall-organische Gerüste (MOFs), wie sie aus this compound gewonnen werden, können für eine effiziente Gasspeicher- und -trennung entwickelt werden. Diese MOFs können Gase wie CO2 selektiv adsorbieren, was sie für Umweltanwendungen und Energiespeicher wertvoll macht .

Farbstoffadsorption

Die aminofunktionalisierten MOFs können auch bei der Farbstoffadsorption eingesetzt werden. Dies ist besonders nützlich bei der Behandlung von Industrieabwasser, da diese MOFs zur Entfernung schädlicher Farbstoffsubstanzen beitragen können und so die Umweltverschmutzung reduzieren .

Katalyse

This compound kann als Ligand in katalytischen Systemen fungieren. Seine Struktur ermöglicht die Bildung von Komplexen mit Metallen, die verschiedene organische Reaktionen katalysieren können. Dies ist vorteilhaft bei der pharmazeutischen Synthese und der Herstellung von Feinchemikalien .

Pharmazeutische Forschung

In der pharmazeutischen Forschung kann this compound zur Synthese von pharmazeutischen Wirkstoffen (APIs) verwendet werden. Seine Struktur kann in größere Moleküle eingebunden werden, was möglicherweise zur Entwicklung neuer Medikamente führt .

Materialwissenschaft

Die Verbindung kann in der Materialwissenschaft zur Modifizierung der Oberflächeneigenschaften von Materialien eingesetzt werden. Durch die Einführung von Aminogruppen können die Adhäsionseigenschaften verbessert oder die Oberflächenenergie von Materialien verändert werden, was bei der Herstellung von fortgeschrittenen Materialien entscheidend ist .

Safety and Hazards

Wirkmechanismus

Target of Action

1-Aminopentan-3-ol, also known as pentan-3-amine, is an organic compound Similar compounds like amines are known to interact with various biological targets, including enzymes and receptors, influencing their function .

Mode of Action

Amines, in general, can undergo various reactions such as protonation, alkylation, acylation, and condensation with carbonyls . These reactions can alter the function of the target molecules, leading to changes in cellular processes.

Biochemical Pathways

For instance, they can participate in cross-dehydrogenative coupling reactions, which refer to the formation of C(X)–C(X) (X= heteroatom) directly from two C(X)–H bonds with liberation of H2 . This process can increase the structural complexity in organic molecules .

Pharmacokinetics

Similar compounds like amines are known to be miscible in water , which can influence their absorption and distribution in the body

Result of Action

Amines can influence various cellular processes through their interactions with biological targets . The exact effects would depend on the specific targets and pathways influenced by this compound.

Eigenschaften

IUPAC Name |

1-aminopentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOTYPSPQZVIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433345 | |

| Record name | 1-aminopentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

291535-62-1 | |

| Record name | 1-aminopentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminopentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

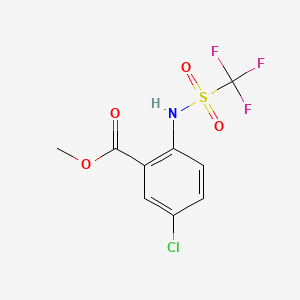

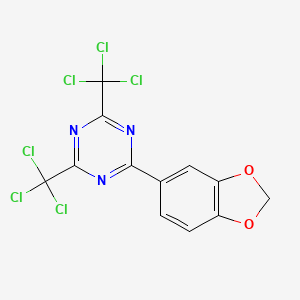

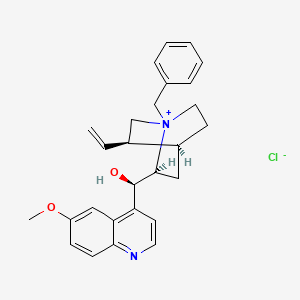

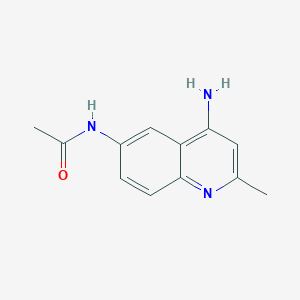

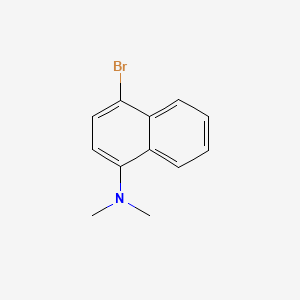

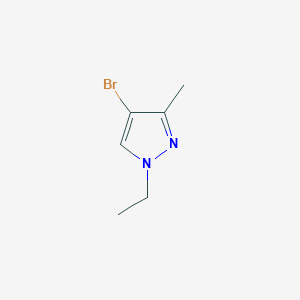

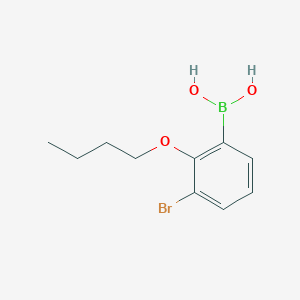

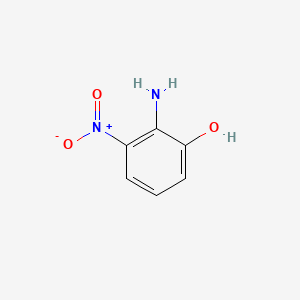

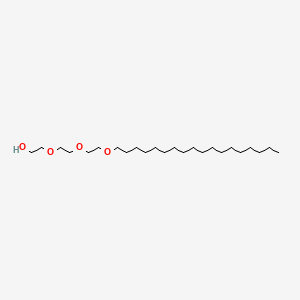

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.